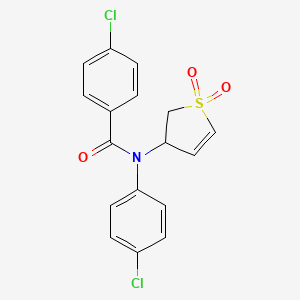
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
作用机制
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide inhibits the activity of CDK9, CDK7, and CDK12 by binding to the ATP-binding pocket of these kinases. This binding prevents the transfer of phosphate groups from ATP to their substrates, thus inhibiting kinase activity. Inhibition of CDK9 also leads to the downregulation of transcriptional elongation, which is required for the expression of several oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of several oncogenes, including MYC and MCL1, which are involved in cell survival and proliferation. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide is its specificity for CDK9, CDK7, and CDK12, which reduces the risk of off-target effects. It also has a relatively low toxicity profile, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
Future research on 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide should focus on its potential as a therapeutic agent for specific types of cancer, such as breast cancer and leukemia. Additionally, studies should be conducted to investigate the optimal dosing and administration schedule for this compound. Furthermore, the development of more soluble analogs of this compound could improve its bioavailability and efficacy. Finally, the combination of this compound with other cancer therapies, such as immunotherapy, should be explored to enhance its therapeutic potential.
合成方法
The synthesis of 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The starting material for the synthesis is 4-chloroaniline, which is reacted with 2-chloroacetyl chloride to form 4-chloro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form 4-chloro-N-(2-chloroacetyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)aniline. Finally, this intermediate is reacted with 4-chlorobenzoyl chloride to form this compound.
科学研究应用
4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of several kinases, including CDK9, CDK7, and CDK12, which are involved in cell cycle regulation and transcriptional control. Inhibition of these kinases leads to the suppression of cancer cell growth and proliferation.
属性
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWHFYXEGBSLIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

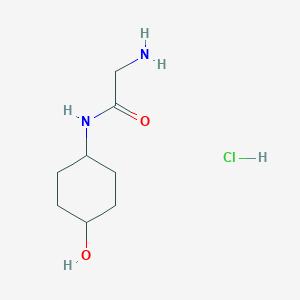
![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)

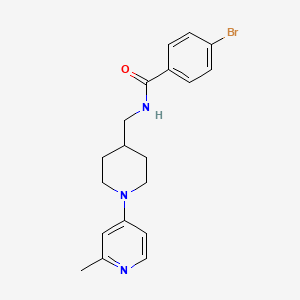
![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)
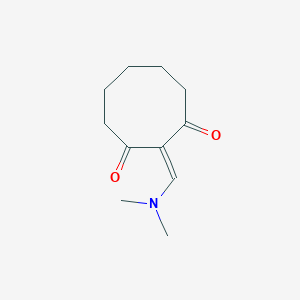

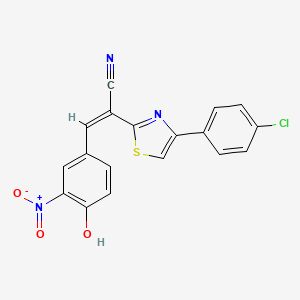

![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)
![6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2381660.png)
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)
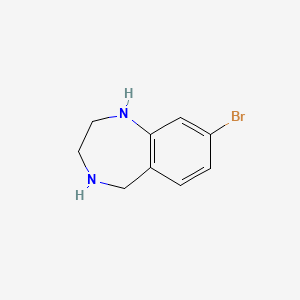
![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)